molecular formula C14H14ClNO3 B2422876 N-(2-(2-chlorophenyl)-2-methoxyethyl)furan-3-carboxamide CAS No. 1788559-24-9

N-(2-(2-chlorophenyl)-2-methoxyethyl)furan-3-carboxamide

Cat. No. B2422876
CAS RN: 1788559-24-9
M. Wt: 279.72
InChI Key: WZRNGVHOBSVHQY-UHFFFAOYSA-N
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Description

Furan-carboxamide derivatives have been identified as potent inhibitors of the influenza A H5N1 virus . They have been synthesized and biologically characterized in a series of studies .


Synthesis Analysis

The synthesis of furan-carboxamide derivatives involves systematic structure-activity relationship (SAR) studies . The 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) has significant influence on the anti-influenza activity .


Molecular Structure Analysis

The molecular structure of furan-carboxamide derivatives is influenced by the 2,5-dimethyl-substituted heterocyclic moiety . This moiety significantly affects the anti-influenza activity of these compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of furan-carboxamide derivatives are part of the systematic structure-activity relationship (SAR) studies .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Benzofuro- and Benzothieno-Phenanthridones

    A study by Karminski-Zamola and Bajić (1989) discusses the synthesis of new N-(p-chlorophenyl) carboxamides, including derivatives of furan-3-carboxamide. This research contributes to the understanding of chemical reactions and properties of related compounds (Karminski-Zamola & Bajić, 1989).

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides and Their Anti-Bacterial Activities

    Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide and investigated its in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria. This research highlights the potential biomedical applications of similar furan-carboxamide compounds (Siddiqa et al., 2022).

  • Synthesis of Novel Furan Derivatives

    Bossio, Marcaccini, and Pepino (1994) explored the synthesis of novel furan derivatives, including furan-2-carboxamides, showcasing the versatility and potential applications of these compounds in various fields (Bossio, Marcaccini, & Pepino, 1994).

Biological and Pharmaceutical Applications

  • Antimicrobial Activity and QSAR Studies of Furan-3-Carboxamides

    Zanatta et al. (2007) synthesized a series of furan-3-carboxamides and assessed their in vitro antimicrobial activity against various microorganisms. This research provides insights into the biological activities of furan-carboxamide derivatives (Zanatta et al., 2007).

  • Anticancer Activities of Furan-Carboxamide Derivatives

    A study by Lan et al. (2017) on N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives revealed their potential as anticancer agents targeting the epidermal growth factor receptor. This research demonstrates the therapeutic applications of furan-carboxamide compounds in oncology (Lan et al., 2017).

Mechanism of Action

Furan-carboxamide derivatives act as inhibitors of the influenza A H5N1 virus . The mechanism of action is not explicitly mentioned in the sources I found.

Future Directions

Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A virus , indicating potential for future research and development in this area.

properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c1-18-13(11-4-2-3-5-12(11)15)8-16-14(17)10-6-7-19-9-10/h2-7,9,13H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRNGVHOBSVHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=COC=C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-3-carboxamide

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